



# Application Note: Asymmetric Fluorination of 5methylhex-3-en-2-ol

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Compound of Interest

Compound Name: 2-Fluoro-5-methylhex-3-ene

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### Introduction

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, making asymmetric fluorination a critical transformation in drug discovery and development. Chiral fluoroallyl alcohols are valuable building blocks for synthesizing complex fluorinated compounds. This document outlines a protocol for the enantioselective fluorination of allylic alcohols, such as 5-methylhex-3-en-2-ol, using a chiral anion phase-transfer catalysis strategy. This method employs an in situ generated boronic acid directing group to achieve high levels of enantiocontrol for a range of acyclic substrates.[1][2]

The reaction utilizes a chiral phosphate anion, derived from a BINOL-based phosphoric acid, to form a lipophilic ion pair with the cationic fluorinating agent, Selectfluor™. This chiral ion pair then acts as the active electrophilic species in a nonpolar solvent, minimizing uncatalyzed background reactions.[2] The key to achieving high enantioselectivity with simple allylic alcohols is the addition of an achiral boronic acid, which reversibly condenses with the substrate's hydroxyl group. This in situ-formed boronic ester acts as a directing group, allowing for effective stereochemical communication with the chiral catalyst during the C-F bond-forming step.[2][3]

### **General Reaction Scheme**

The overall transformation involves the reaction of an allylic alcohol with an electrophilic fluorinating agent in the presence of a chiral phosphoric acid catalyst and a boronic acid additive.



Scheme 1: General scheme for the asymmetric fluorination of an allylic alcohol.

### **Data Presentation: Representative Substrate Scope**

While a specific protocol for 5-methylhex-3-en-2-ol is not explicitly documented, the following table summarizes the results for the asymmetric fluorination of various structurally related acyclic allylic alcohols using the described methodology. This data demonstrates the general applicability and effectiveness of the protocol.

Entry	Allylic Alcohol Substra te	Boronic Acid (DG)	Catalyst (PA)	Solvent	Time (h)	Yield (%)	ee (%)
1	(E)- Cinnamyl alcohol	p- tolylboro nic acid	(S)-TRIP	CCl4	24	85	94
2	(E)-Hex- 3-en-2-ol	p- tolylboro nic acid	(S)-TRIP	CCl4	36	78	92
3	(E)-Oct- 3-en-2-ol	p- tolylboro nic acid	(S)-TRIP	CCl4	36	82	93
4	Geraniol	p- tolylboro nic acid	(S)-TRIP	CCl4	48	65	88

Data adapted from representative examples in the literature.[2][3] DG: Directing Group; PA: Phosphoric Acid Catalyst; (S)-TRIP: (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.

## **Experimental Workflow Diagram**





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Caption: Experimental workflow for the asymmetric fluorination of allylic alcohols.

## **Detailed Experimental Protocol**

This protocol is adapted for the asymmetric fluorination of 5-methylhex-3-en-2-ol on a 0.1 mmol scale.

#### Materials and Equipment:

- 5-methylhex-3-en-2-ol (11.4 mg, 0.1 mmol, 1.0 equiv.)
- p-tolylboronic acid (16.3 mg, 0.12 mmol, 1.2 equiv.)
- (S)-TRIP catalyst (3.8 mg, 0.005 mmol, 5 mol%)
- Selectfluor™ (F-TEDA-BF<sub>4</sub>) (53.1 mg, 0.15 mmol, 1.5 equiv.)
- Activated powdered 4 Å molecular sieves (50 mg)
- Anhydrous carbon tetrachloride (CCl<sub>4</sub>), 1.0 mL
- 4 mL screw-cap vial with a PTFE-lined cap
- Magnetic stir bar
- Standard laboratory glassware for workup and chromatography
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexanes, ethyl acetate)



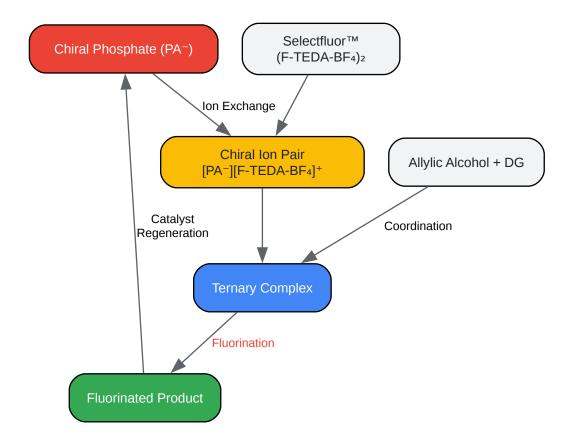
#### Procedure:

- Reaction Setup: To a 4 mL screw-cap vial containing a magnetic stir bar, add 5-methylhex-3-en-2-ol (11.4 mg, 0.1 mmol), p-tolylboronic acid (16.3 mg, 0.12 mmol), (S)-TRIP catalyst (3.8 mg, 0.005 mmol), and activated 4 Å molecular sieves (50 mg).
- Solvent Addition: Add 1.0 mL of anhydrous carbon tetrachloride (CCl4) to the vial.
- Pre-Stirring for Directing Group Formation: Cap the vial and stir the mixture vigorously at room temperature for 30 minutes. This allows for the in situ formation of the boronic ester directing group.
- Addition of Fluorinating Agent: Add Selectfluor™ (53.1 mg, 0.15 mmol) to the reaction mixture in one portion.
- Reaction: Tightly cap the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24-48 hours.
- Workup: Upon completion, dilute the reaction mixture with dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) and filter through a short plug of Celite® to remove the molecular sieves and other insoluble materials.
- Concentration: Rinse the Celite® plug with additional CH<sub>2</sub>Cl<sub>2</sub>. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure fluoroallyl alcohol product.
- Characterization: Characterize the product by ¹H NMR, ¹³C NMR, ¹9F NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

## **Proposed Catalytic Cycle**

The proposed mechanism involves a chiral anion phase-transfer process where the catalyst facilitates the transfer of the fluorinating agent into the organic phase.





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Caption: Proposed catalytic cycle for the asymmetric fluorination.

The reaction begins with an ion exchange between the chiral phosphoric acid and Selectfluor™ to form a chiral ion pair that is soluble in the nonpolar solvent.[2] This ion pair then associates with the boronic ester of the allylic alcohol. Within this ternary complex, the chiral environment dictated by the phosphate anion directs the electrophilic fluorine transfer to one face of the double bond, establishing the stereocenter.[3] After the fluorination event, the product is released, and the catalyst is regenerated to continue the cycle.

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